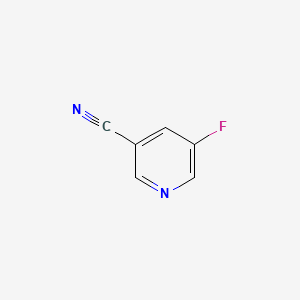

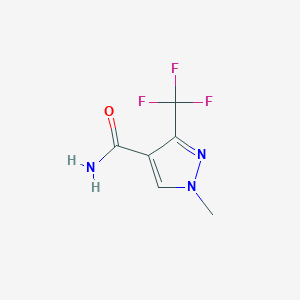

5-Fluoronicotinonitrile

Overview

Description

Mechanistic Investigation in Degradation Mechanism of 5-Fluorouracil

The study explores the synthesis of a metal-free polymeric catalyst, graphitic carbon nitride (g-C3N4), and its application in the degradation of 5-Fluorouracil. The catalyst was characterized using various techniques, revealing medium band-gap energy and high thermal and chemical stability. The degradation of 5-Fluorouracil was achieved through defluorination and substitution reactions, leading to the formation of smaller molecular compounds. The catalyst maintained its activity over multiple runs, indicating its potential for repeated use in sono-photocatalysis processes .

Practical Synthesis of Fluoronicotinic Acid Derivative

A practical synthesis method for a key pharmaceutical intermediate involving 5-fluoronicotinic acid is described. The process includes a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination step. The synthesis demonstrates the utility of 5-fluoronicotinic acid as a versatile precursor for pharmaceutical compounds .

Versatile Building Block for Metal-Organic and Supramolecular Networks

5-Fluoronicotinic acid was used to generate a variety of coordination compounds with different metal ions. The study showcases the structural diversity achievable with 5-fluoronicotinic acid, ranging from 3D metal–organic frameworks to simpler monomeric structures. The compounds exhibit interesting magnetic and luminescent properties, highlighting the multifunctional nature of 5-fluoronicotinic acid as a building block .

Schiff Bases Synthesis and Antimicrobial Activity

Although not directly related to 5-fluoronicotinic acid, this study involves the synthesis of novel Schiff bases using a related fluorinated compound. The antimicrobial activity of the synthesized compounds was evaluated, with some derivatives showing excellent activity. This demonstrates the potential of fluorinated compounds in the development of antimicrobial agents .

Lanthanide(III) Compounds Derived from 5-Fluoronicotinic Acid

A series of lanthanide coordination compounds were synthesized using 5-fluoronicotinic acid. These compounds exhibit reversible temperature-induced dehydration/hydration behavior, which affects their luminescence properties. The study provides insight into the structural and functional versatility of 5-fluoronicotinic acid when coordinated with lanthanide ions .

Co-crystals of 5-Fluorouracil with Nicotinamide and Isonicotinamide

This study reports on co-crystals of 5-fluorouracil, a compound structurally related to 5-fluoronicotinic acid. The co-crystals with nicotinamide and isonicotinamide were analyzed, emphasizing the influence of fluorine moieties on the overall packing of the structures. This research contributes to the understanding of multi-component systems involving fluorinated compounds .

Solid Supported Fluoronitroaryl Triazenes

The synthesis of novel fluoronitroaryl triazenes is described, with a focus on the displacement of the fluoride ion and subsequent reactions. This study highlights the reactivity of fluorinated compounds and their potential in the synthesis of complex molecules like benzotriazoles .

Tuberculostatic Activity of Fluoroalkyl-Containing Pyrazoles

The one-pot synthesis of 5-fluoroalkyl-5-hydroxy-4-hydroxyimino-1-isonicotinoyl-4,5-dihydro-1H-pyrazoles is presented. These compounds, derived from 5-fluoronicotinic acid, exhibited moderate tuberculostatic activity, suggesting their potential in the treatment of tuberculosis .

Synthesis of Fluorine-18 Labeled Fluoronicotinic Acid Ester

A novel synthesis method for fluorine-18 labeled fluoronicotinic acid ester was developed, which is significantly faster than previous methods. This research demonstrates the feasibility of synthesizing fluorine-labeled compounds at room temperature without the need for azeotropic drying, which could be beneficial in the preparation of radiopharmaceuticals .

Scientific Research Applications

Mechanisms of Action and Clinical Strategies

5-Fluorouracil (5-FU) is a key drug in cancer treatment, with a mechanism of action that has led to strategies increasing its anti-cancer activity. However, drug resistance is a significant limitation in its clinical use. Novel genes mediating resistance to 5-FU are being identified, potentially valuable for new chemotherapy targets or as predictive biomarkers for 5-FU-based chemotherapy (Longley, Harkin & Johnston, 2003).

Synthesis of Nanoparticles for Drug Delivery

Research on micronization of 5-FU using a supercritical gas antisolvent process has shown promising results. The process involves dissolving 5-FU in dimethyl sulfoxide and using carbon dioxide as an antisolvent, leading to the precipitation of nanoparticles. This method has potential applications in improving drug delivery mechanisms (Esfandiari & Ghoreishi, 2013).

Clinical Pharmacology

5-FU has a rich history as an anticancer agent for various malignancies. Its metabolism and pharmacological profile have been studied, providing insights into its therapeutic and toxicological characteristics. Understanding its pharmacokinetics is crucial for optimizing its clinical application (Diasio & Harris, 1989).

Analytical Methods for Quantification

Various non-chromatographic and chromatographic methods have been developed to quantify 5-FU and its metabolites in biological matrices. These analytical advancements support preclinical and clinical studies, contributing to the effective monitoring and management of 5-FU therapy (Breda & Barattè, 2010).

Biochemistry and Pharmacology

The biochemistry of 5-FU involves its conversion at the nucleotide level, impacting RNA maturation and DNA synthesis. Resistance to 5-FU is a significant challenge, often related to its metabolism or alterations in target enzymes. Biochemical modulation can potentially overcome resistance (Pinedo & Peters, 1988).

Drug Delivery System Innovations

Research into drug delivery systems incorporating 5-FU has led to the development of novel strategies, such as thermo-responsive drug release systems and multifunctional magnetic nanoparticle-based systems. These innovations aim to enhance the efficacy and targeting of 5-FU in cancer therapy (Shen et al., 2016; Zhang et al., 2002).

Mechanism of Action

Target of Action

It is thought to bind to the deoxyribonucleotide of the drug (fdump) and the folate cofactor, n5–10-methylenetetrahydrofolate, to thymidylate synthase (ts) to form a covalently bound ternary complex .

Mode of Action

The main mechanism is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex . This interaction with its targets leads to changes in the cellular processes, affecting the synthesis of DNA.

Biochemical Pathways

Biochemical modulation involves the pharmacologic manipulation of the intracellular pathways of a drug with another drug or natural compound, with the ultimate aim of either increasing the antitumor activity, decreasing the toxicity or both . Non-coding RNAs have a central impact on the determination of the response of patients to 5-Fluoronicotinonitrile. These transcripts via modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior can affect cell response to this compound .

Result of Action

It is known that the drug interferes with dna synthesis, which can lead to cell death .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

5-Fluoronicotinonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The fluorine atom in this compound enhances its binding affinity to these enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, potentially leading to various biochemical effects .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to changes in cell signaling pathways. Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis. These effects can result in altered cellular metabolism, including changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, through its fluorine atom. This binding can lead to enzyme inhibition or activation, depending on the target enzyme. For example, this compound can inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis. This inhibition results in the accumulation of deoxyuridine monophosphate, which can interfere with DNA replication and cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products. These products can have different biochemical and cellular effects compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity. Studies in rodent models have shown that high doses of this compound can lead to liver, kidney, and lung toxicity. These toxic effects are associated with oxidative stress, inflammation, and histological changes in the affected organs. Additionally, threshold effects have been observed, where certain dosages result in a sudden increase in toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the metabolism of this compound can lead to the formation of reactive oxygen species, which can cause oxidative damage to cellular components. Additionally, the compound can influence the levels of key metabolites involved in energy production and detoxification processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical and cellular effects. The compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm and nucleus. The distribution of this compound within tissues can also vary, with higher concentrations observed in organs involved in detoxification, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, the compound can interact with nuclear proteins, influencing gene expression and DNA replication .

properties

IUPAC Name |

5-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJWCPZRNHAVJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625802 | |

| Record name | 5-Fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

696-42-4 | |

| Record name | 5-Fluoro-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoropyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

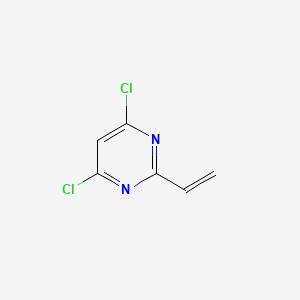

Q1: What is a key chemical reaction involving 2,6-dichloro-5-fluoronicotinonitrile described in the research?

A1: The research [] describes a method for synthesizing 3-cyano-2-hydroxy-5-fluoropyridin-6-one, and its tautomers, using 2,6-dichloro-5-fluoronicotinonitrile as a starting material. This reaction involves heating 2,6-dichloro-5-fluoronicotinonitrile in a solvent with a basic catalyst and then treating the resulting intermediate with phosphorus trichloride and chlorine gas. Subsequent hydrolysis yields the desired 3-cyano-2-hydroxy-5-fluoropyridin-6-one product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one](/img/structure/B1322348.png)

![7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine](/img/structure/B1322353.png)